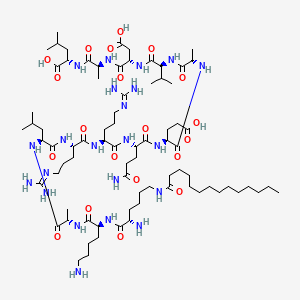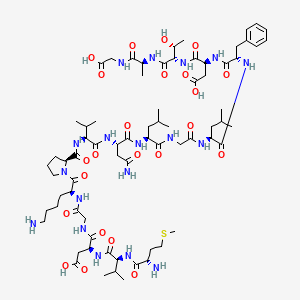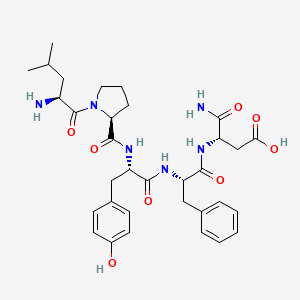
105425-98-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 105425-98-7 is known as the SV40 T-Ag-derived nuclear localization signal peptide. This peptide is a nuclear localization signal that facilitates the transport of tagged DNA into the cell nucleus. It is composed of twelve amino acids: proline, lysine, lysine, lysine, arginine, lysine, valine, glutamic acid, aspartic acid, proline, tyrosine, and cysteine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The SV40 T-Ag-derived nuclear localization signal peptide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of this peptide involves large-scale solid-phase peptide synthesis, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography to remove any impurities and ensure the peptide’s quality .
Análisis De Reacciones Químicas
Types of Reactions
The SV40 T-Ag-derived nuclear localization signal peptide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine.
Common Reagents and Conditions
Peptide Bond Formation: This reaction typically uses reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in the presence of a base like N-methylmorpholine.
Disulfide Bond Formation: This reaction can be facilitated by oxidizing agents such as iodine or air oxidation under basic conditions.
Major Products
The major product of these reactions is the SV40 T-Ag-derived nuclear localization signal peptide itself, with potential modifications such as disulfide bonds between cysteine residues .
Aplicaciones Científicas De Investigación
The SV40 T-Ag-derived nuclear localization signal peptide has several scientific research applications:
Chemistry: It is used in studies involving peptide synthesis and modification.
Biology: It is employed to study nuclear transport mechanisms and the role of nuclear localization signals in cellular processes.
Medicine: It is used in gene therapy research to facilitate the delivery of therapeutic genes into the cell nucleus.
Industry: It is utilized in the development of peptide-based drugs and delivery systems.
Mecanismo De Acción
The SV40 T-Ag-derived nuclear localization signal peptide exerts its effects by binding to importin proteins, which recognize the nuclear localization signal and facilitate the transport of the peptide and its tagged DNA into the cell nucleus. This process involves the interaction of the peptide with the nuclear pore complex, allowing it to pass through the nuclear envelope .
Comparación Con Compuestos Similares
Similar Compounds
TAT peptide: Another nuclear localization signal peptide derived from the trans-activator of transcription protein of the human immunodeficiency virus.
NLS from nucleoplasmin: A nuclear localization signal peptide derived from the nucleoplasmin protein.
Uniqueness
The SV40 T-Ag-derived nuclear localization signal peptide is unique due to its specific sequence and high efficiency in transporting tagged DNA into the cell nucleus. Compared to other nuclear localization signal peptides, it has a higher affinity for importin proteins, making it more effective in gene delivery applications .
Propiedades
Número CAS |
105425-98-7 |
|---|---|
Fórmula molecular |
C₆₆H₁₁₁N₁₉O₁₈S |
Peso molecular |
1490.77 |
Secuencia |
One Letter Code: PKKKRKVEDPYC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)







